

The Unrivaled Affinity of Apo-Enterobactin for Iron: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B15602223

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – In the intricate world of microbial biochemistry, the quest for essential nutrients is a driving force of evolution. For many Gram-negative bacteria, the acquisition of iron, a critical yet scarce resource in host environments, is orchestrated by a molecule of remarkable efficiency: enterobactin. This technical guide provides an in-depth exploration of the theoretical iron binding affinity of **apo-enterobactin**, offering researchers, scientists, and drug development professionals a comprehensive resource on its quantitative binding parameters, the experimental methodologies used for their determination, and the physiological pathways it governs.

Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine, exhibits the highest known binding affinity for ferric iron (Fe^{3+}) of any known siderophore, making it a molecule of significant interest for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.

Quantitative Analysis of Iron Binding Affinity

The interaction between **apo-enterobactin** and ferric iron is characterized by an exceptionally high formation constant, reflecting a thermodynamically favorable and stable complex. The key quantitative parameters defining this interaction are summarized below.

Parameter	Value	Description
Formation Constant (K)	$\sim 10^{52} \text{ M}^{-1}$	Represents the equilibrium constant for the formation of the ferric-enterobactin complex from apo-enterobactin and a free ferric ion. Its extraordinarily high value indicates that the formation of the complex is overwhelmingly favored. [1]
pFe	34.3	The pFe value is the negative logarithm of the free ferric ion concentration at a defined pH (typically 7.4) and total ligand and iron concentrations. It provides a biologically relevant measure of the chelator's effectiveness in sequestering iron under physiological conditions. [2]
Proton-Independent Stability Constant (K_f)	10^{49} M^{-1}	This value represents the stability of the fully deprotonated ferric-enterobactin complex, independent of pH effects. [3]
Reduction Potential (Fe ³⁺ /Fe ²⁺)	-0.57 V to -0.99 V (pH dependent)	The reduction potential of the iron center in the ferric-enterobactin complex is highly dependent on pH, becoming more negative (less favorable for reduction) at higher pH. [1]

Experimental Determination of Binding Affinity

The remarkably high affinity of enterobactin for iron necessitates specialized techniques for its quantification. The two primary methods employed are potentiometric titration and spectrophotometric competition assays.

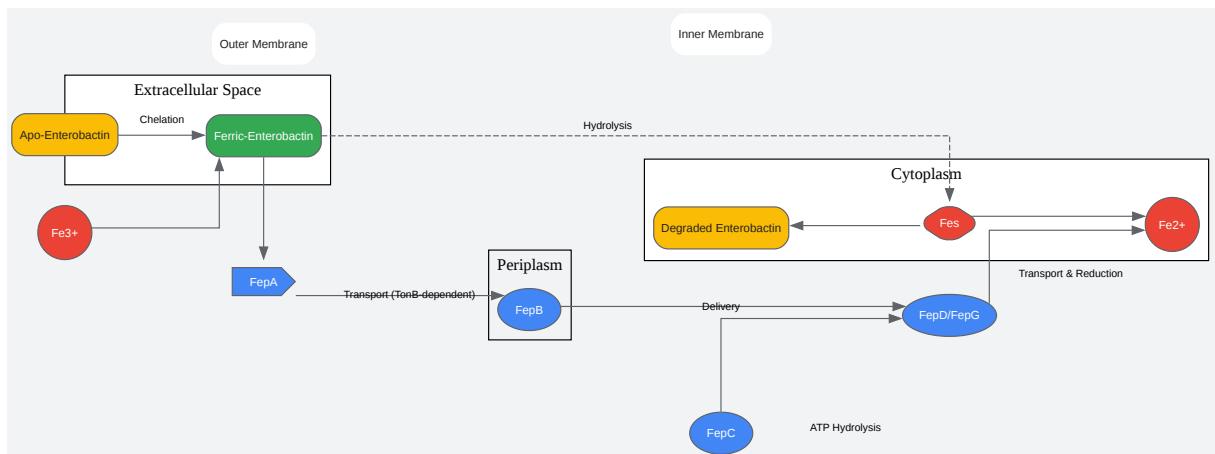
Potentiometric Titration

This method directly measures the affinity of a ligand for a metal ion by monitoring changes in hydrogen ion concentration (pH) as a base is added to a solution containing the siderophore and the metal ion.

Detailed Methodology:

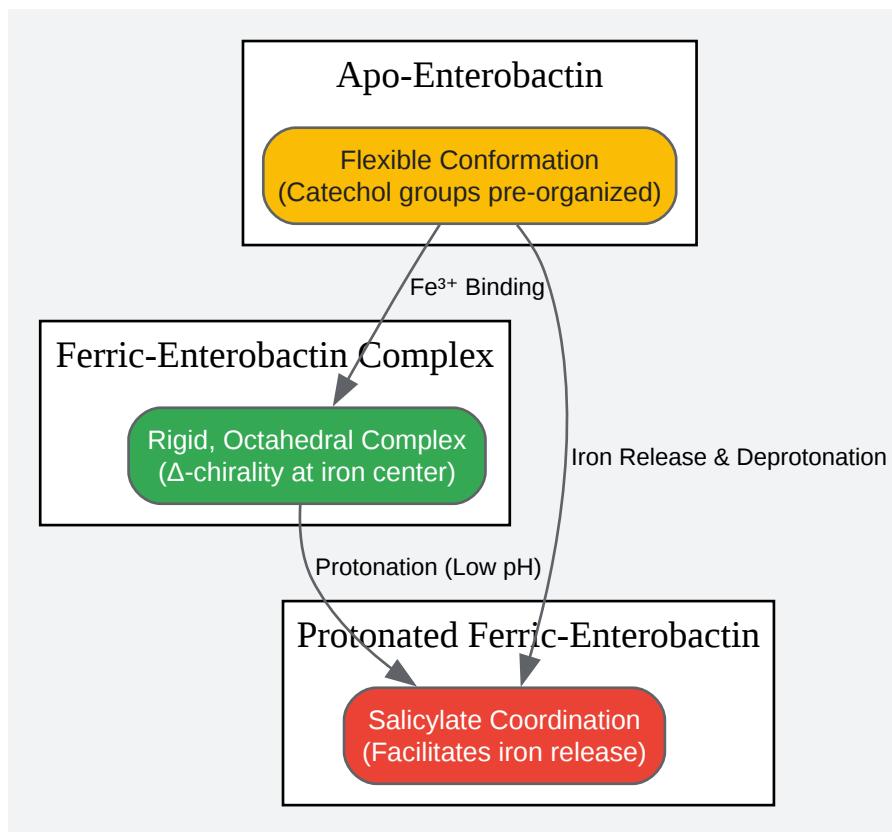
- Solution Preparation: A solution of purified **apo-enterobactin** at a known concentration is prepared in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.
- Ligand Protonation Constants: The solution is first titrated with a standardized base (e.g., NaOH) in the absence of the metal ion. The resulting pH changes are recorded to determine the protonation constants (pKa values) of the catechol hydroxyl groups of enterobactin.
- Complex Formation Titration: A second titration is performed on a solution containing the same concentration of enterobactin to which a precise amount of a standard ferric iron solution (e.g., FeCl_3 or $\text{Fe}(\text{ClO}_4)_3$) has been added.^[3]
- Data Analysis: The titration data (pH versus volume of base added) for both the ligand alone and the ligand-metal complex are analyzed using specialized software. By fitting the data to a model that includes the ligand protonation equilibria and the metal-ligand complexation equilibria, the stability constant of the ferric-enterobactin complex can be calculated.

Spectrophotometric Competition Assay


Due to the extremely high stability constant of ferric-enterobactin, direct measurement can be challenging. Spectrophotometric competition assays provide an indirect method by using a competing chelator with a well-characterized and lower iron binding affinity, such as EDTA.

Detailed Methodology:

- Reagent Preparation: Solutions of known concentrations of the ferric-enterobactin complex and the competing ligand (e.g., EDTA) are prepared in a buffer at a constant pH (e.g., pH 7.4).
- Equilibration: The solutions are mixed and allowed to reach equilibrium. The time required to reach equilibrium must be predetermined and can range from hours to days.
- Spectrophotometric Measurement: The concentration of each ferric complex (ferric-enterobactin and ferric-EDTA) at equilibrium is determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance at wavelengths where the two complexes have distinct absorption maxima.^[3]
- Data Analysis: The equilibrium constant for the competition reaction is calculated from the concentrations of the species at equilibrium. Knowing the stability constant of the ferric-EDTA complex, the stability constant of the ferric-enterobactin complex can then be determined.


Visualization of Key Pathways and Structures

To better understand the context of enterobactin's function, the following diagrams, generated using the DOT language, illustrate the enterobactin-mediated iron uptake pathway and the conformational changes that occur upon iron binding.

[Click to download full resolution via product page](#)

Caption: Enterobactin-mediated iron uptake pathway in Gram-negative bacteria.

[Click to download full resolution via product page](#)

Caption: Conformational changes of enterobactin upon iron binding and protonation.

Conclusion

The extraordinary iron binding affinity of **apo-enterobactin** is a testament to the elegant solutions evolved by microorganisms to survive in challenging environments. A thorough understanding of this high-affinity interaction, facilitated by robust experimental methodologies, is paramount for the scientific community. This knowledge not only deepens our fundamental understanding of microbial iron acquisition but also provides a critical foundation for the development of novel therapeutics designed to disrupt this essential pathway in pathogenic bacteria. The detailed information presented in this guide serves as a valuable resource for researchers dedicated to advancing the frontiers of microbiology, medicinal chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enterobactin protonation and iron release: structural characterization of the salicylate coordination shift in ferric enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- To cite this document: BenchChem. [The Unrivaled Affinity of Apo-Enterobactin for Iron: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602223#theoretical-iron-binding-affinity-of-apo-enterobactin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com